![molecular formula C19H18N2O3S B2532333 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 942011-50-9](/img/structure/B2532333.png)
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
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Overview
Description
“(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide” is a compound that contains a benzo[d]thiazol-2(3H)-one derivative . It’s a complex organic compound that includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One such method involves the reaction of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole . Another method involves the reaction of 2-(2-bromoethoxy)benzo[d]thiazole with a mixture of NaOH and substituted phenol, which is then refluxed in EtOH for 2–5 hours .Molecular Structure Analysis
The molecular structure of “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide” is complex, with a benzo[d]thiazol-2(3H)-one core and various functional groups attached to it . The thiazole ring in the molecule is aromatic, meaning that it has a cyclic, planar arrangement of atoms with a ring of resonance bonds .Chemical Reactions Analysis
Thiazole derivatives, including “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide”, can undergo various chemical reactions. For instance, they can be synthesized from N-propargylamines and silver (I) trifluoromethanethiolate (AgSCF3) via [3,3]-sigmatropic rearrangement/5-exo-dig cyclization of N-propargylamines .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study focused on the synthesis of various thiazolylidene derivatives and their antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and fungal species. This research demonstrates the potential of thiazolylidene compounds in developing new antimicrobial agents (Saeed, Hussain, & Ali, 2013).
Hypoglycemic and Hypolipidemic Activity
Another research avenue involves the evaluation of thiazolidinedione analogs, which include thiazolylidene structures, for their potential in managing type-2 diabetes through their significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antiviral Agents
Thiazolides, a class of compounds including thiazolylidene derivatives, have been explored for their antiviral properties, specifically against hepatitis B virus replication. These studies highlight the potential of thiazolides as novel antiviral agents, offering a new avenue for therapeutic intervention against viral infections (Stachulski et al., 2011).
Catalytic Activity in Organic Synthesis
Research has also delved into the use of thiazolylidene ligands in catalyzing olefin metathesis reactions, a crucial process in organic synthesis. These studies underline the importance of thiazolylidene derivatives in enhancing the efficiency and selectivity of catalytic processes (Vougioukalakis & Grubbs, 2008).
Future Directions
Thiazole derivatives, including “(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide”, have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring their potential therapeutic applications further and developing novel drugs based on these compounds .
properties
IUPAC Name |
3,4-dimethoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-11-21-14-7-5-6-8-17(14)25-19(21)20-18(22)13-9-10-15(23-2)16(12-13)24-3/h4-10,12H,1,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHRABYZKZHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide |
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